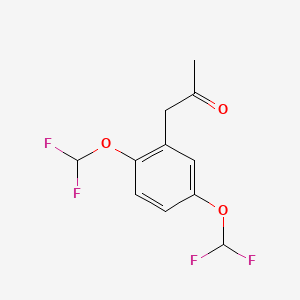

1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H10F4O3 |

|---|---|

Molecular Weight |

266.19 g/mol |

IUPAC Name |

1-[2,5-bis(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10F4O3/c1-6(16)4-7-5-8(17-10(12)13)2-3-9(7)18-11(14)15/h2-3,5,10-11H,4H2,1H3 |

InChI Key |

NCPQQKXFMTZKCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)OC(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Primary Disconnection Approaches

| Approach | Key Disconnection | Starting Materials |

|---|---|---|

| Route A | C-C bond between aryl and ketone | 2,5-Bis(difluoromethoxy)benzene and propanoyl chloride |

| Route B | Sequential difluoromethoxylation | 1-(2,5-Dihydroxyphenyl)propan-2-one |

| Route C | Halogen exchange | 1-(2,5-Bis(difluoromethoxy)phenyl)-1-halopropan-2-one |

Each approach offers distinct advantages and limitations based on reagent availability, reaction conditions, and potential side reactions.

Friedel-Crafts Acylation Route

The most direct approach for synthesizing the target compound employs Friedel-Crafts acylation as a key step.

General Reaction Scheme

2,5-Bis(difluoromethoxy)benzene + CH₃CH₂COCl → this compound

Detailed Procedure

The synthesis via Friedel-Crafts acylation typically follows this general protocol:

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under inert atmosphere, 2,5-bis(difluoromethoxy)benzene (1 equivalent) is dissolved in anhydrous dichloromethane.

The solution is cooled to 0-5°C, and a Lewis acid catalyst (typically aluminum chloride, 1.2-1.5 equivalents) is added portion-wise.

Propanoyl chloride (1.1-1.2 equivalents) is then added dropwise over 30-40 minutes, maintaining the temperature below 10°C.

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, with reaction progress monitored by TLC (typically using chloroform/methanol 95:5).

After completion, the reaction is quenched carefully with ice-cold water, and the organic layer is separated, washed sequentially with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

After filtration and solvent evaporation, the crude product is typically purified by column chromatography.

Reported yields for similar Friedel-Crafts acylations range from 58-86%, depending on reaction conditions and substrate substitution patterns.

Preparation of 2,5-Bis(difluoromethoxy)benzene Precursor

The key precursor, 2,5-bis(difluoromethoxy)benzene, can be synthesized through several routes.

From Hydroquinone

The most common approach involves difluoromethoxylation of hydroquinone:

Hydroquinone is treated with a strong base (sodium hydroxide or potassium carbonate) in a suitable solvent system.

Monochlorodifluoromethane gas is bubbled through the reaction mixture at controlled temperature (typically 30-60°C).

After completion, the product is isolated by conventional workup procedures and purification methods.

This procedure has been reported to give yields of 85-87% for similar bis(difluoromethoxy) aromatic compounds.

Alternative Approach via Dibromo Intermediate

An alternative route involves:

- Bromination of hydroquinone to form 2,5-dibromohydroquinone.

- Difluoromethoxylation of the dibromo intermediate.

- Debromination via metal-catalyzed hydrogenation.

This approach offers advantages when regioselectivity is a concern, as the bromine atoms can direct subsequent reactions.

Alternative Approaches to the Target Compound

Via Halogenated Intermediate

Starting from 1-(2,5-bis(difluoromethoxy)phenyl)-1-chloropropan-2-one, which bears structural similarity to our target compound:

The chlorinated intermediate is subjected to catalytic hydrogenation using palladium on carbon or Raney nickel catalysts.

The reaction is typically conducted in methanol or ethanol under hydrogen atmosphere (1-3 atm).

After filtration of the catalyst and solvent removal, the product can be purified by recrystallization or column chromatography.

This approach can yield the target compound with 83-90% efficiency from the chlorinated precursor.

Sequential Functionalization Approach

This method involves:

Introduction of the propan-2-one moiety to an appropriate arene via standard acylation procedures.

Sequential difluoromethoxylation at the 2 and 5 positions using position-selective methodologies.

The sequential approach offers better control over regioselectivity but typically results in lower overall yields due to the multiple steps involved.

Optimization Parameters for Synthesis

Critical parameters that influence the success of the synthesis include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0-40°C for acylation; 30-60°C for difluoromethoxylation | Higher temperatures accelerate reaction but may lead to side products |

| Catalyst loading | 1.2-1.5 eq. for AlCl₃ | Insufficient catalyst leads to incomplete conversion; excess can promote polyacylation |

| Reaction time | 4-10 hours | Extended times may lead to degradation of difluoromethoxy groups |

| Solvent | Dichloromethane, toluene | Affects solubility and reaction rate |

| Base (for difluoromethoxylation) | NaOH, K₂CO₃ | Strength of base influences reaction rate and selectivity |

These parameters have been compiled based on reports of similar reactions in the literature.

Analytical Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques:

Spectroscopic Characterization

Expected spectroscopic data for the target compound:

¹H NMR (500 MHz, CDCl₃): δ (ppm) 7.10-7.25 (m, 3H, Ar-H), 6.45-6.70 (t, 2H, -OCHF₂), 3.70-3.85 (s, 2H, -CH₂-), 2.15-2.25 (s, 3H, -COCH₃)

¹³C NMR (125 MHz, CDCl₃): Expected signals for aromatic carbons (115-155 ppm), difluoromethoxy carbons (t, ~115 ppm), ketone carbonyl (~205 ppm), and aliphatic carbons (30-45 ppm)

FTIR: Strong absorptions expected at 1710-1720 cm⁻¹ (C=O stretching), 1050-1100 cm⁻¹ (C-O stretching), and 1000-1050 cm⁻¹ (C-F stretching)

Chromatographic Analysis

HPLC and GC-MS methods can be employed to assess purity and confirm molecular weight. Typical HPLC conditions would use C18 reverse-phase columns with acetonitrile/water gradients.

Scale-up Considerations

When scaling up the synthesis for larger production, several factors must be considered:

Heat transfer becomes increasingly important due to the exothermic nature of the Friedel-Crafts acylation.

The handling of monochlorodifluoromethane gas in larger quantities presents safety challenges and may require specialized equipment.

Continuous flow reactors may offer advantages for controlling reaction exotherms and improving efficiency for larger-scale production.

The order of reagent addition becomes more critical to maintain selectivity and prevent side reactions.

Challenges and Troubleshooting

Common challenges in this synthesis include:

Regioselectivity issues during the Friedel-Crafts acylation step, potentially resulting in isomeric mixtures.

Stability of the difluoromethoxy groups under strongly acidic conditions.

Purification difficulties arising from closely related side products.

These challenges can be addressed through careful control of reaction conditions, particularly temperature and catalyst loading, as well as employing selective purification techniques such as recrystallization from appropriate solvent systems.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Example Compounds :

- 1-(Phenylsulfanyl)propan-2-one (2a)

- 1-[(4-Chlorophenyl)sulfanyl]propan-2-one (2c)

Key Differences :

- Substituent Effects: The sulfanyl (–S–) group in these analogs is less electron-withdrawing than the difluoromethoxy group, altering their reactivity in bioreduction processes. For instance, yeast strains like Candida parapsilosis (WY12) exhibit enantioselectivity toward sulfanyl-substituted ketones, achieving up to 99% enantiomeric excess (ee) for (R)-configured alcohols.

- Applications : Sulfanyl derivatives are primarily used as intermediates in chiral alcohol synthesis, whereas difluoromethoxy-substituted ketones are more likely to serve as precursors for fluorinated pharmaceuticals due to enhanced metabolic stability .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

Key Differences :

- Substituent Position and Electronic Effects : The trifluoromethyl (–CF₃) group at the 3-position is a stronger electron-withdrawing group than difluoromethoxy, significantly increasing the electrophilicity of the carbonyl carbon. This property facilitates reductive amination, as demonstrated in fenfluramine synthesis, where 1-(3-(trifluoromethyl)phenyl)propan-2-one reacts with ethylamine and a borohydride reducing agent to yield fenfluramine with <0.2% regioisomeric impurities .

- The difluoromethoxy groups may confer distinct pharmacokinetic profiles, such as prolonged half-life or reduced toxicity .

1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Key Differences :

- Functional Groups : This compound replaces difluoromethoxy with difluoromethyl (–CF₂H) groups and introduces a bromine atom at the α-carbon. The bromine enhances its utility in nucleophilic substitution reactions, whereas the difluoromethoxy groups in the target compound may offer better hydrolytic stability due to the ether linkage .

- Molecular Weight and Reactivity: The brominated derivative has a higher molecular weight (313.09 g/mol vs. ~262 g/mol for the target compound) and distinct reactivity, making it suitable for cross-coupling reactions in organofluorine chemistry .

Data Table: Comparative Analysis of Structural Analogs

| Compound | Substituents | Molecular Formula | Key Applications | Notable Properties |

|---|---|---|---|---|

| 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one | –OCF₂H at 2,5-positions | C₁₁H₁₀F₄O₃ | Pharmaceutical intermediates | High metabolic stability, electron-withdrawing |

| 1-(Phenylsulfanyl)propan-2-one (2a) | –S– at phenyl | C₉H₁₀OS | Chiral alcohol synthesis | Moderate enantioselectivity (up to 99% ee) |

| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | –CF₃ at 3-position | C₁₀H₉F₃O | Fenfluramine precursor | High electrophilicity, low regioisomer content |

| 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one | –CF₂H at 2,5-positions; –Br at α-C | C₁₁H₉BrF₄O | Organofluorine synthesis | Bromine enables cross-coupling reactions |

Research Findings and Implications

- Biocatalytic Reduction : Sulfanyl-substituted ketones exhibit higher enantioselectivity in yeast-mediated reductions compared to fluorinated analogs, suggesting that fluorinated groups may require engineered enzymes for efficient chiral synthesis .

- Safety Profiles : Brominated derivatives (e.g., CAS 1804212-30-3) require stringent handling due to reactivity, whereas difluoromethoxy compounds may pose fewer acute hazards but require long-term toxicity studies .

Biological Activity

1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a propan-2-one backbone with two difluoromethoxy substituents on the phenyl ring, enhancing its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it has been investigated for its ability to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in the hydrolysis of cyclic AMP (cAMP) and is a target for anti-inflammatory treatments .

- Receptor Binding : The difluoromethoxy groups enhance the binding affinity to certain receptors, potentially modulating signaling pathways associated with various diseases .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on thiazinone derivatives demonstrated significant antimicrobial activity against various pathogens, suggesting that modifications like difluoromethoxy groups can enhance efficacy .

Anti-inflammatory Effects

The compound's ability to inhibit TNF-α production has been documented. In vitro studies showed that it could reduce LPS-mediated TNF-α release from human peripheral blood mononuclear cells (PBMCs), indicating its potential as an anti-inflammatory agent .

Case Study 1: PDE4 Inhibition

A detailed study evaluated the inhibition potency of various derivatives of this compound against PDE4. Results indicated that modifications at the 4-position significantly enhanced potency, with some compounds achieving IC50 values as low as 40 nM compared to rolipram, a known PDE4 inhibitor .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of the compound were tested against several bacterial strains. The results showed promising antimicrobial effects, with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than 10 µg/mL against resistant strains .

Research Findings Summary Table

Q & A

Q. Key Optimization Parameters :

- Catalyst Loading : Excess AlCl₃ may lead to over-acylation; stoichiometric control is critical.

- Temperature : Maintain ≤0°C during Friedel-Crafts to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for difluoromethoxy groups .

Advanced: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies electronic environments of difluoromethoxy groups. Two distinct singlets (δ ~ -80 ppm) confirm para-substitution on the phenyl ring. Splitting patterns distinguish between symmetric vs. asymmetric substitution .

- X-ray Crystallography : Resolves bond angles and confirms ketone positioning. For analogs, biphenyl systems (e.g., ) show planar geometry, aiding in validating steric effects .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone group. Absence of OH stretches (3200–3600 cm⁻¹) verifies complete substitution of hydroxyls .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture, as hydrolysis of difluoromethoxy groups can occur .

- Incompatibilities : Reactive with strong oxidizers (e.g., peroxides) and bases. Conduct compatibility tests using DSC/TGA to identify thermal decomposition thresholds (>200°C for similar fluorinated aromatics) .

Advanced: How do computational models predict the electronic effects of difluoromethoxy substituents on the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For difluoromethoxy-substituted aromatics, electron-withdrawing effects reduce HOMO energy, decreasing susceptibility to electrophilic attack .

- QSPR Models : Correlate substituent parameters (Hammett σ) with experimental reaction rates. Difluoromethoxy groups (σ ~ +0.45) enhance meta/para-directing behavior compared to methoxy (σ ~ -0.27) .

Basic: What analytical methods are used to assess purity and degradation products?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) detects impurities. Degradation products (e.g., hydrolyzed difluoromethoxy to hydroxyl) show distinct retention times .

- GC-FID : Monitors volatile byproducts (e.g., residual acetyl chloride). Limit of detection (LOD) <0.1% achievable with splitless injection .

Advanced: How does the compound’s bioactivity compare to non-fluorinated analogs in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Difluoromethoxy groups enhance metabolic stability by reducing oxidative dealkylation rates compared to methoxy analogs .

- Kinetic Studies : Measure IC₅₀ values via competitive inhibition assays. Fluorinated derivatives often show 10–100x higher affinity due to increased lipophilicity (logP ~2.5 vs. ~1.8 for methoxy) .

Advanced: What strategies mitigate contradictions in reported spectroscopic data for fluorinated aryl ketones?

Methodological Answer:

- Cross-Validation : Combine ¹H-¹³C HSQC and NOESY to resolve coupling discrepancies. For example, para-difluoromethoxy groups may split aromatic protons into doublets (J ~8 Hz) vs. singlets in ortho-substituted analogs .

- Isotopic Labeling : Synthesize ¹⁸O-labeled ketone to distinguish between keto-enol tautomerism artifacts in NMR .

Basic: How can regioselectivity challenges during difluoromethoxy substitution be addressed?

Methodological Answer:

- Directing Groups : Use nitro or methyl groups to block undesired positions. For example, nitration of 2,5-dihydroxyphenol before difluoromethoxy substitution ensures para selectivity .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hr) and improves yield (>80%) by enhancing nucleophilic substitution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.